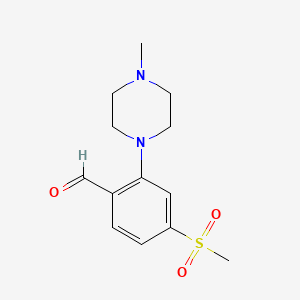

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)13-9-12(19(2,17)18)4-3-11(13)10-16/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYJNLLUGIQENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700180 | |

| Record name | 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-37-5 | |

| Record name | 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. As a novel compound with potential pharmacological relevance, this document serves as a foundational resource for researchers in medicinal chemistry and drug development.

Deciphering the Chemical Architecture

The structure of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde is defined by a central benzaldehyde core with two key substituents. Based on IUPAC nomenclature, the molecule consists of:

-

A benzaldehyde ring, which is a benzene ring substituted with a formyl group (-CHO).

-

A 4-methyl-1-piperazinyl group attached to the second carbon atom (C2) of the benzene ring. This heterocyclic moiety is a six-membered ring containing two nitrogen atoms, with a methyl group on one of the nitrogens.

-

A methylsulfonyl group (-SO₂CH₃) attached to the fourth carbon atom (C4) of the benzene ring. This group is a strong electron-withdrawing group.

The combination of these functional groups suggests a molecule with specific electronic and steric properties that could be of interest in medicinal chemistry.

Key Structural Features and Identifiers

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 282.36 g/mol |

| IUPAC Name | 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)C=O |

| InChI Key | (Predicted) |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1[label="H"]; O1 [label="O"]; N1 [label="N"]; C8 [label="C"]; C9 [label="C"]; N2 [label="N"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H2[label="H3"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; C13 [label="C"]; H3[label="H3"];

// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Aldehyde group C1 -- C7 [len=1.5]; C7 -- H1[len=1.2]; C7 -- O1 [len=1.5, style=double];

// Piperazinyl group C2 -- N1 [len=1.5]; N1 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- N2 [len=1.5]; N2 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- N1 [len=1.5];

// Methyl group on piperazine N2 -- C12 [len=1.5]; C12 -- H2[len=1.2];

// Methylsulfonyl group C4 -- S1 [len=1.5]; S1 -- O2 [len=1.5, style=double]; S1 -- O3 [len=1.5, style=double]; S1 -- C13 [len=1.5]; C13 -- H3[len=1.2]; }

Figure 1: 2D structure of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.

Proposed Synthetic Strategy

While a specific synthesis for 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde has not been reported in the literature, a plausible synthetic route can be designed based on established organic chemistry reactions. A potential approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

The proposed synthesis starts from a commercially available or readily synthesized precursor, 2-fluoro-4-(methylsulfonyl)benzaldehyde. The fluorine atom at the C2 position is activated towards nucleophilic substitution by the strong electron-withdrawing effect of both the adjacent aldehyde group and the para-sulfonyl group.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.5 eq).

-

Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is added to the reaction mixture to scavenge the hydrofluoric acid (HF) formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (4-24 h). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.

Figure 2: Proposed synthetic workflow for 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, the piperazine ring protons, and the methyl groups of the piperazine and sulfonyl moieties.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, the carbons of the piperazine ring, and the methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (282.36 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), the S=O stretching of the sulfonyl group (around 1350 and 1150 cm⁻¹), and C-N stretching vibrations.

Potential Applications in Drug Discovery

The structural motifs present in 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde are commonly found in biologically active molecules. This suggests that the compound could serve as a valuable scaffold or intermediate in drug discovery programs.

-

Piperazine Moiety: The piperazine ring is a well-known pharmacophore present in numerous approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistaminic, and anticancer agents.[1] Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and bioavailability.

-

Sulfonyl Group: The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the electronic properties of the molecule. Aryl sulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.

-

Benzaldehyde Functionality: The aldehyde group is a versatile functional group that can be readily converted into other functionalities, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Given these features, 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde could be a promising starting point for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This technical guide has provided a detailed analysis of the structure, a plausible synthetic route, and the potential applications of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. While this specific molecule is not yet extensively described in the scientific literature, its constituent functional groups are of significant interest to the medicinal chemistry community. The proposed synthesis offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential of this and related compounds in the quest for new and effective therapeutics.

References

There are no direct references for the specific compound 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde in the provided search results. The following references are for related compounds and general concepts.

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

-

4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. PubChem. [Link]

- Preparation method of p-methylsulfonyl benzaldehyde.

-

Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]

-

4-(Methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Piperazinyl Benzaldehyde Derivatives

Abstract

The synthesis of novel bioactive molecules is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the piperazine nucleus stands out as a "privileged" structure, integral to a vast number of clinically significant drugs.[1] When combined with a benzaldehyde moiety, the resulting piperazinyl benzaldehyde derivatives present a versatile chemical framework with a remarkable breadth of biological activities. This guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, elucidate their diverse pharmacological effects—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—and provide detailed, field-proven experimental protocols for their evaluation. The narrative is grounded in causality, explaining the rationale behind experimental choices and emphasizing the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

The Piperazinyl Benzaldehyde Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in drug design.[2] This structure imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability, which are critical for drug development.[2] The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.[2]

When this versatile piperazine core is chemically linked to a benzaldehyde unit, a scaffold with significant therapeutic potential is created. The aromatic benzaldehyde portion can be readily substituted at various positions, creating a diverse library of derivatives. This structural flexibility allows for the exploration of a wide chemical space to optimize interactions with various biological targets. The combination of the flexible piperazine ring and the rigid, modifiable benzaldehyde group makes this scaffold a prime candidate for developing new therapeutic agents targeting a wide range of diseases.[3]

Caption: General chemical scaffold of piperazinyl benzaldehyde derivatives.

Spectrum of Biological Activities

Piperazinyl benzaldehyde derivatives have demonstrated a wide array of pharmacological effects, making them a subject of intense research.[4] Their biological activities are highly dependent on the nature and position of substituents on both the benzaldehyde and piperazine rings.

Antimicrobial Activity

A significant number of piperazinyl benzaldehyde derivatives exhibit potent antimicrobial properties against a range of pathogenic bacteria and fungi.[5] They have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[6] Some derivatives have also shown promising antifungal activity against species like Candida albicans and Aspergillus niger.[5]

Structure-Activity Relationship (SAR): The antimicrobial potency is often influenced by the lipophilicity and electronic properties of the substituents on the benzaldehyde ring. For instance, the presence of electron-withdrawing groups like halogens (chloro, fluoro) or nitro groups can enhance antibacterial activity. The substitution on the second nitrogen of the piperazine ring also plays a crucial role in determining the spectrum and potency of antimicrobial action.

Anticancer Activity

The piperazine scaffold is a key component in several FDA-approved anticancer drugs, and its derivatives, including those with a benzaldehyde moiety, are actively being investigated for their cytotoxic effects against various cancer cell lines.[1][7] These compounds have shown efficacy against lung, breast, colon, and liver cancer cell lines.[8]

Mechanism of Action: Many piperazinyl benzaldehyde derivatives induce apoptosis (programmed cell death) in cancer cells.[8] This is often achieved by modulating key signaling pathways, such as the Bax/Bcl-2 pathway, which regulates apoptosis.[9] Some derivatives have also been found to arrest the cell cycle at different phases, preventing cancer cell proliferation.[9]

Illustrative Data:

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [10] |

| Vindoline-piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [10] |

| Chalcone-piperazine hybrid | HeLa (Cervical) | 0.19 | [1] |

| Organotin-piperazine derivative | Ovarian Cancer | 0.11 | [1] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Certain piperazinyl benzaldehyde derivatives have shown significant anti-inflammatory properties.[11] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12][13]

In preclinical models, such as the carrageenan-induced paw edema model in rats, these compounds have demonstrated a notable reduction in inflammation.[14] This suggests their potential as therapeutic agents for inflammatory disorders.[15]

Anticonvulsant Activity

Derivatives of piperazine have been explored for their potential in treating neurological disorders, including epilepsy.[16] Several piperazinyl benzaldehyde derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[17] Some compounds have shown promising activity with low neurotoxicity.[18]

Potential Mechanisms: The anticonvulsant effects may be mediated through various mechanisms, including modulation of neurotransmitter systems like GABA, or by interacting with ion channels such as sodium and calcium channels.[19]

Key Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the key biological activities of piperazinyl benzaldehyde derivatives.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

I. Materials and Reagents:

-

Test compounds (piperazinyl benzaldehyde derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

-

Resazurin solution (viability indicator)

-

Spectrophotometer or microplate reader

II. Step-by-Step Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by adding a viability indicator like resazurin and measuring the color change or fluorescence.

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

I. Materials and Reagents:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

II. Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazinyl benzaldehyde derivatives for 24-72 hours. Include vehicle-treated cells as a negative control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Future Perspectives and Drug Development Challenges

The broad spectrum of biological activities exhibited by piperazinyl benzaldehyde derivatives makes them highly attractive candidates for further drug development. Future research should focus on:

-

Lead Optimization: Systematically modifying the lead compounds to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways through which these compounds exert their effects.

-

In Vivo Efficacy and Safety: Rigorous testing in animal models of disease to establish in vivo efficacy and to assess potential toxicity.

Challenges in the development of these compounds include ensuring target specificity to minimize off-target effects and overcoming potential issues with drug resistance, particularly for antimicrobial and anticancer applications.

Conclusion

Piperazinyl benzaldehyde derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their structural tractability allows for extensive chemical modification, enabling the optimization of their therapeutic properties. The evidence strongly supports their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. By employing rigorous and validated experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold, paving the way for the development of novel and effective drugs for a multitude of diseases.

References

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed, 28825161.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.

- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.

- SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv

- Synthesis and anticonvulsant activity of some piperazine derivatives.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - NIH.

- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv

- Biological Activities of Piperazine Deriv

- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PMC - PubMed Central - NIH.

- Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Deriv

- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central.

- A Mini Review on Piperizine Derivatives and their Biological Activity. Jetir.Org.

- Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Compar

- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.

- Piperazine derivatives of natural compounds with anticancer activity.

- Structure‐activity relationship of antidepressant activity piperazine derivatives.

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.

- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.

- 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. Benchchem.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. mdpi.com [mdpi.com]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. researchgate.net [researchgate.net]

- 18. ijpsr.com [ijpsr.com]

- 19. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde literature review

An In-Depth Technical Guide to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde: Synthesis, Characterization, and Prospective Applications

Introduction

The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on the molecule 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde , a compound that, while not extensively documented in current literature, represents a compelling target for discovery research. It strategically combines three key pharmacophores:

-

The Benzaldehyde Moiety: A versatile chemical handle and a structural component in various biologically active compounds.

-

The Methylsulfonyl Group: A powerful electron-withdrawing group and a bioisostere for other functionalities. It is known to enhance solubility, metabolic stability, and receptor interactions.[1]

-

The 4-Methylpiperazine Unit: A common feature in numerous approved drugs, particularly those targeting the central nervous system (CNS). The piperazine ring system is valued for its ability to improve pharmacokinetic properties and engage with a variety of biological targets.[2][3]

This document serves as a technical guide for researchers and drug development professionals. It provides a prospective analysis, outlining a robust synthetic pathway, detailed characterization protocols, and a scientifically reasoned exploration of the compound's potential biological activities. The narrative is built on established principles of organic chemistry and medicinal chemistry, drawing analogies from well-characterized related molecules to illuminate the path for future investigation.

Proposed Synthesis and Characterization

The synthesis of the target molecule is predicated on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. The overall strategy involves the preparation of an activated aromatic precursor followed by its coupling with N-methylpiperazine.

Retrosynthetic Analysis

A logical disconnection of the target molecule points to two primary starting materials: 2-chloro-4-(methylsulfonyl)benzaldehyde and 1-methylpiperazine. The electron-withdrawing nature of both the aldehyde and the methylsulfonyl group is critical for activating the aromatic ring towards nucleophilic attack, making the chloro-substituent a suitable leaving group.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Precursor 1: 2-chloro-4-(methylsulfonyl)benzaldehyde

The synthesis of this key intermediate can be approached from 4-methylsulfonyltoluene, as outlined in patent literature for the corresponding benzoic acid.[4] The process involves chlorination followed by oxidation.

Step 1: Chlorination of 4-methylsulfonyltoluene

-

Rationale: An electrophilic aromatic substitution (chlorination) is directed by the methyl group to the ortho position. The use of a Lewis acid catalyst like iron facilitates the reaction.

-

Protocol:

-

To a solution of 4-methylsulfonyltoluene in a low-polarity solvent (e.g., dichloromethane), add catalytic iron powder.

-

Bubble chlorine gas through the solution while maintaining the temperature between 85-95 °C.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methylsulfonyltoluene.

-

Step 2: Oxidation to Benzaldehyde

-

Rationale: The oxidation of the methyl group to an aldehyde can be achieved using various methods. A common laboratory-scale method involves conversion to a benzyl bromide followed by Sommelet reaction or by using a milder oxidizing agent to avoid over-oxidation to the carboxylic acid.

-

Protocol (Example using N-Bromosuccinimide and subsequent oxidation):

-

Dissolve 2-chloro-4-methylsulfonyltoluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Reflux the mixture under illumination with a sunlamp until the reaction is complete (monitored by TLC).

-

Cool, filter off the succinimide, and concentrate the filtrate to obtain crude 2-chloro-1-(bromomethyl)-4-(methylsulfonyl)benzene.

-

Dissolve the crude benzyl bromide in a suitable solvent and react with an oxidizing agent like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst to yield the desired aldehyde.

-

Purify the product by column chromatography.

-

Synthesis of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde via SNAr

The core of the synthesis is the nucleophilic aromatic substitution reaction. The strong electron-withdrawing sulfonyl and aldehyde groups sufficiently activate the ring, enabling the displacement of the chloride by the secondary amine of N-methylpiperazine.[5][6]

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-(methylsulfonyl)benzaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), and a weak base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base while leaving the anion more nucleophilic.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde proton (singlet, ~9.8-10.2 ppm). Aromatic protons showing characteristic splitting patterns. Piperazine ring protons (multiplets, ~2.5-3.5 ppm). Methyl group on piperazine (singlet, ~2.3 ppm). Methyl group of sulfone (singlet, ~3.2 ppm). |

| ¹³C NMR | Carbonyl carbon (~190 ppm). Aromatic carbons with distinct shifts due to substituents. Piperazine and methyl carbons in the aliphatic region. |

| FT-IR | Strong C=O stretch for the aldehyde (~1700 cm⁻¹). S=O stretches for the sulfone group (~1320 and 1150 cm⁻¹). C-N stretching vibrations. |

| HRMS | Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition. |

Postulated Biological Activity and Therapeutic Potential

The unique combination of pharmacophores in 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde suggests several promising avenues for therapeutic investigation.

Rationale Based on Structural Analogs

-

Central Nervous System (CNS) Activity: A vast number of CNS-active drugs, including antipsychotics (e.g., clozapine) and antidepressants (e.g., vortioxetine), feature a piperazine or methylpiperazine moiety.[7] This structural element often confers affinity for dopamine and serotonin receptors. The introduction of the methylsulfonylbenzaldehyde scaffold could modulate this activity and selectivity, potentially leading to novel agents for psychiatric disorders.

-

Antimicrobial and Antiparasitic Activity: The piperazine core is a well-established anthelmintic agent.[8] Its derivatives have shown broad-spectrum antimicrobial and anti-tubercular activities.[2] The combination with the benzaldehyde and sulfonyl groups could lead to compounds with enhanced potency or a novel mechanism of action against various pathogens.

-

Anticancer Potential: Aromatic sulfonamides are being explored as anticancer agents that can induce oxidative stress in cancer cells.[9] Furthermore, methylsulfonylmethane (MSM) has been reported to inhibit the viability of lung cancer cells.[10] The target molecule, therefore, presents a logical candidate for screening against various cancer cell lines, with a potential mechanism involving the induction of apoptosis.

Hypothesized Pharmacological Profile and Screening Strategy

Based on the above rationale, the target compound could exhibit a polypharmacological profile. An initial screening cascade should be designed to test these hypotheses.

Caption: Proposed initial screening workflow for the target compound.

Conclusion and Future Directions

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde stands as a promising, yet unexplored, chemical entity at the crossroads of several key areas in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations.

Future research should focus on the successful synthesis and purification of the compound, followed by the systematic execution of the proposed biological screening cascade. Any confirmed activity should be followed by structure-activity relationship (SAR) studies, where modifications to the benzaldehyde (e.g., reduction to alcohol, conversion to oxime) and the methylpiperazine (e.g., variation of the N-alkyl group) could be explored to optimize potency and selectivity. This molecule represents a valuable starting point for the development of new chemical probes and potential therapeutic agents.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-4-(methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2025, December 31). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). Retrieved from [Link]

-

ACS Applied Polymer Materials. (2026, January 23). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. Retrieved from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.

-

ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

PubMed. (2021, March 26). Do Sulfonamides Interact with Aromatic Rings?. Retrieved from [Link]

-

PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Retrieved from [Link]

-

ResearchGate. (2020, July 29). Effect of Methylsulfonylmethane on Proliferation and Apoptosis of A549 Lung Cancer Cells Through G2/M Cell-cycle Arrest and Intrinsic Cell Death Pathway. Retrieved from [Link]

-

IntechOpen. (2025, September 16). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Retrieved from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Methylsulfonylbenzaldehyde Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of methylsulfonylbenzaldehyde compounds, a chemical scaffold of burgeoning interest in modern medicinal chemistry. We will dissect the nuanced interplay between chemical structure and biological function, providing a framework for the rational design of novel therapeutic agents. This document moves beyond a mere recitation of facts, offering insights into the causal relationships that govern the potency, selectivity, and overall drug-like properties of this promising class of molecules.

The Methylsulfonylbenzaldehyde Core: A Privileged Motif in Drug Discovery

The methylsulfonylbenzaldehyde framework, characterized by a benzene ring substituted with both a methylsulfonyl (-SO₂CH₃) and a formyl (-CHO) group, represents a unique convergence of chemical functionalities that impart desirable pharmacological properties. The inherent reactivity and specific stereoelectronic features of this scaffold have positioned it as a valuable starting point for the development of inhibitors targeting a range of biological targets, particularly enzymes implicated in pathological processes.

The 4-(methylsulfonyl)benzaldehyde isomer is a frequently encountered precursor in the synthesis of various biologically active molecules, including antibiotics.[1] The strategic importance of this core lies in the distinct and synergistic contributions of its constituent functional groups.

The Enduring Significance of the Methylsulfonyl Group

The methylsulfonyl group is a cornerstone in contemporary drug design, valued for its ability to modulate key physicochemical and pharmacokinetic parameters.[2] Its strong electron-withdrawing nature and capacity to act as a hydrogen bond acceptor are pivotal to its utility.[3]

-

Enhanced Solubility and Reduced Lipophilicity: The polarity of the sulfonyl group can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability and formulation development.[2]

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to an extended duration of action and improved pharmacokinetic profile.[3]

-

Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[3][4]

-

Modulation of Acidity/Basicity: The introduction of a methylsulfonyl group can alter the pKa of nearby functionalities, influencing the ionization state of the molecule at physiological pH.[3]

The Aldehyde Moiety: A Reactive Handle for Covalent and Non-Covalent Interactions

The aldehyde functional group, while sometimes viewed with caution in medicinal chemistry due to its reactivity, offers a powerful tool for achieving high-potency and selective inhibition.[5][6] Its electrophilic nature allows for the formation of reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) within a target protein's active site.[7] This can lead to prolonged target engagement and enhanced biological effect.

Furthermore, the aldehyde can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which contribute to the overall binding affinity of the compound.[8]

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of methylsulfonylbenzaldehyde derivatives is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following sections dissect the key SAR principles for this scaffold.

Positional Isomerism of the Core Scaffold

The relative positions of the methylsulfonyl and aldehyde groups on the benzene ring significantly impact the molecule's three-dimensional shape and electronic distribution, thereby influencing its interaction with a biological target. While 4-(methylsulfonyl)benzaldehyde is a common starting material, the exploration of other isomers (e.g., 2- or 3-methylsulfonylbenzaldehyde) can be a fruitful strategy for discovering novel binding modes and improving activity.

The Influence of Aromatic Ring Substituents

The introduction of additional substituents onto the benzaldehyde ring provides a powerful avenue for modulating biological activity. The nature, size, and position of these substituents can profoundly affect potency and selectivity.[9]

-

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can alter the reactivity of the aldehyde and the overall electron density of the aromatic ring, influencing binding interactions. For instance, electron-withdrawing groups can enhance the electrophilicity of the aldehyde, potentially increasing its reactivity towards nucleophilic residues in a target enzyme. Conversely, electron-donating groups may be favorable for other types of interactions.[10]

-

Steric Bulk: The size and shape of substituents play a crucial role in determining how a molecule fits into a binding pocket. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or diminish activity through steric hindrance.

-

Lipophilicity and Hydrophilicity: The addition of lipophilic or hydrophilic substituents can be used to fine-tune the overall physicochemical properties of the compound, impacting its solubility, cell permeability, and pharmacokinetic profile.[11]

The following table summarizes the general effects of different substituent types on the activity of benzaldehyde derivatives, which can be extrapolated to the methylsulfonylbenzaldehyde scaffold.

| Substituent Type | General Effect on Activity | Rationale |

| Halogens (F, Cl, Br) | Can increase activity | Increases lipophilicity, can participate in halogen bonding, and alters electronic properties.[11] |

| Alkyl Groups (e.g., -CH₃) | Variable | Can increase lipophilicity and fill hydrophobic pockets. The position is critical.[12] |

| Alkoxy Groups (e.g., -OCH₃) | Variable | Can act as hydrogen bond acceptors and influence electronic properties. |

| Hydroxy Groups (-OH) | Can increase activity | Can act as both hydrogen bond donors and acceptors, increasing polarity.[11] |

| Nitro Groups (-NO₂) | Often increases activity | Strong electron-withdrawing group, can participate in hydrogen bonding. |

| Amino Groups (-NH₂) | Variable | Can act as a hydrogen bond donor and alter basicity. |

Bioisosteric Replacement of the Aldehyde

In cases where the reactivity of the aldehyde is a concern for toxicity or off-target effects, bioisosteric replacement can be a valuable strategy. The goal is to substitute the aldehyde with a different functional group that retains the desired biological activity while mitigating unwanted properties. Potential bioisosteres for an aldehyde include, but are not limited to, nitriles, ketones, and various five-membered heterocycles.

Case Study: Methylsulfonylbenzaldehyde Derivatives as Kinase Inhibitors

For example, in the design of c-Met kinase inhibitors, compounds with a 3-aminoindazole scaffold have shown high potency.[2] The SAR of these compounds often involves optimizing substituents on a phenyl ring that could conceptually be a methylsulfonylbenzaldehyde derivative. The general principle is that a specific substitution pattern is required to achieve optimal interactions with the kinase hinge region and other key residues in the ATP-binding pocket.

The following diagram illustrates a hypothetical binding mode of a methylsulfonylbenzaldehyde derivative in a kinase active site, highlighting the key interactions that drive affinity.

Caption: Hypothetical binding of a methylsulfonylbenzaldehyde inhibitor in a kinase active site.

Experimental Protocols for Activity Assessment

The evaluation of methylsulfonylbenzaldehyde derivatives requires a suite of robust and validated assays. The choice of assay will depend on the specific biological target and the desired therapeutic application.

Enzyme Inhibition Assays

For compounds targeting enzymes, a direct inhibition assay is the primary method for determining potency.[14]

Step-by-Step Protocol for a Generic Kinase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

Prepare solutions of the kinase, substrate (e.g., a peptide), and ATP at appropriate concentrations in the assay buffer.

-

-

Assay Procedure:

-

Perform serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for controls) to the wells of a microplate.

-

Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the product formation using a suitable detection method. Common methods include:

-

Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

-

Self-Validation System:

-

Positive Control: Include a known inhibitor of the target kinase to ensure the assay is performing correctly.

-

Negative Control: Use DMSO vehicle controls to define 0% inhibition.

-

Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for high-throughput screening.

Cell-Based Assays for Anticancer Activity

For compounds with potential anticancer activity, cell-based assays are essential to evaluate their effects on cell viability, proliferation, and apoptosis.[1]

Step-by-Step Protocol for an MTT Cell Viability Assay:

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture media.

-

Remove the old media from the wells and add the media containing the test compound or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.[16]

-

Experimental Workflow Diagram:

Caption: Workflow for an MTT cell viability assay.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of a methylsulfonylbenzaldehyde derivative is ultimately determined by its ability to modulate specific signaling pathways. For instance, a compound that inhibits a kinase involved in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway, could lead to the suppression of tumor growth and proliferation.

The anti-inflammatory effects of some sulfur-containing compounds are mediated through the inhibition of the NF-κB signaling pathway.[17] Methylsulfonylmethane (MSM), a related compound, has been shown to modulate the immune response by affecting the crosstalk between oxidative stress and inflammation.[9] It is plausible that appropriately designed methylsulfonylbenzaldehyde derivatives could also target these pathways.

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The methylsulfonylbenzaldehyde scaffold is a versatile and promising platform for the development of novel therapeutic agents. A thorough understanding of its structure-activity relationships is crucial for unlocking its full potential. Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and evaluation of focused libraries of methylsulfonylbenzaldehyde derivatives against specific, high-value biological targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects, including the identification of covalent adducts where applicable.

-

Pharmacokinetic and in vivo studies: Advancing lead compounds into preclinical models to assess their efficacy, safety, and drug-like properties.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of innovative medicines based on the methylsulfonylbenzaldehyde core.

References

- Choi, H., & Lee, J. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Journal of Experimental & Clinical Cancer Research.

- Ferreira, L. G., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.

- Gao, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry.

- Huang, L., et al. (Year not available). Computer-aided design, synthesis and biological assay of p-methylsulfonamido phenylethylamine analogues. Acta Pharmaceutica Sinica.

- Krzyk, J., & Eurtiv, V. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry.

- Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients.

- Al-Rawashdeh, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.

- Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry.

-

You matter. (2024). Methylsulfonylmethane (MSM): Biological Mechanisms and Clinical Applic. Retrieved from [Link]

- Satija, G., Sharma, B., & Madan, A. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. European Journal of Medicinal Chemistry.

- El-Sayed, N., et al. (2023).

- Abdel-Gawad, H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.

- Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online.

- Foloppe, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

- Abdellatif, K., & Bakr, R. B. (Year not available). SAR of pyrimidine derivatives as ALK inhibitor.

- American Chemical Society. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry.

-

Drugs.com. (2025). Methylsulfonylmethane (MSM). Retrieved from [Link]

- Patel, K., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Scientific Reports.

- Royal Society of Chemistry. (2024).

- Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur(SVI)-containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- El-Sayed, N., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.

- Zhang, D., et al. (2025).

- Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews.

-

ResearchGate. (Year not available). Structure–activity relationships of 2–methylbenzaldehyde analogues. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.

- Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.

-

National Institutes of Health. (Year not available). Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. Retrieved from [Link]

- Royal Society of Chemistry. (Year not available). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.

- Kumar, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic & Medicinal Chemistry.

-

JoVE. (2022). A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. Retrieved from [Link]

-

WebMD. (2025). Methylsulfonylmethane (MSM). Retrieved from [Link]

-

ResearchGate. (Year not available). Enzyme assay techniques and protocols. Retrieved from [Link]

- McCauley, J. I., et al. (Year not available). Bioassays for anticancer activities. Methods in Molecular Biology.

-

MDPI. (Year not available). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

Sources

- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. resources.biomol.com [resources.biomol.com]

- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youmatter.mx [youmatter.mx]

Methodological & Application

Application Notes and Protocols for the Safe Handling and Storage of Sulfonylpiperazine Compounds

Introduction: The Sulfonylpiperazine Scaffold in Modern Research

The sulfonylpiperazine moiety is a cornerstone in contemporary medicinal chemistry and drug development. Its prevalence stems from the unique combination of the piperazine ring's favorable pharmacokinetic properties—such as aqueous solubility and basicity for salt formation—and the strong electron-withdrawing nature of the sulfonyl group, which can modulate the pKa of the piperazine nitrogens and introduce critical hydrogen bonding interactions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling and storage of sulfonylpiperazine compounds, ensuring their integrity and the reliability of experimental outcomes.

Chemical and Physical Properties: Understanding the Compound

A thorough understanding of the physicochemical properties of sulfonylpiperazine compounds is fundamental to their proper handling and storage. While specific properties will vary based on the complete molecular structure, the core sulfonylpiperazine scaffold imparts general characteristics that must be considered.

General Characteristics

Sulfonylpiperazine compounds are typically crystalline solids with relatively high melting points due to the polar nature of the sulfonyl group and the potential for intermolecular hydrogen bonding. The presence of the basic piperazine nitrogen allows for the formation of salts, which can significantly enhance aqueous solubility and stability.[2]

Factors Influencing Stability

The stability of sulfonylpiperazine compounds is paramount for their use in research and development. Several factors can influence their degradation, including:

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an amide bond.[3]

-

Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation.[4]

-

Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of many organic compounds, and piperazine derivatives are no exception.[5][6]

-

Thermal Stress: Elevated temperatures can accelerate degradation processes.[7]

Receiving and Initial Handling of Sulfonylpiperazine Compounds

Proper procedures upon receiving a new sulfonylpiperazine compound are critical to prevent contamination and ensure user safety.

Protocol 1: Initial Receipt and Inspection

-

Visual Inspection: Upon receipt, carefully inspect the shipping container for any signs of damage or leakage.

-

Documentation: Verify that the compound name, CAS number, batch number, and quantity match the information on the purchase order and the certificate of analysis (CoA).

-

SDS Review: Before opening the primary container, thoroughly review the Safety Data Sheet (SDS) to understand the specific hazards associated with the compound.[8]

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9][10] For powdered solids, a dust mask or respirator may be necessary to avoid inhalation.[11]

-

Work Area: Conduct the initial handling in a well-ventilated area, preferably within a chemical fume hood.[12]

Storage Conditions for Long-Term Stability

The primary goal of storage is to maintain the compound's purity and integrity over time. The following conditions are recommended for sulfonylpiperazine compounds.

General Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or ≤ -20°C (Frozen) | Reduces the rate of chemical degradation.[13] Avoid repeated freeze-thaw cycles. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the piperazine moiety.[5] |

| Light | Amber vials or storage in the dark | Protects against photodegradation.[6][14] |

| Humidity | Dry, desiccated environment | Piperazines can be hygroscopic; moisture can promote hydrolysis.[2][15] |

Protocol 2: Long-Term Storage

-

Container Selection: Use tightly sealed, amber glass vials or other non-reactive containers.[15]

-

Inert Atmosphere: If the compound is particularly sensitive to oxidation, flush the container with an inert gas like argon or nitrogen before sealing.

-

Labeling: Clearly label the container with the compound name, CAS number, batch number, date received, and storage conditions.

-

Inventory Management: Employ a first-in, first-out (FIFO) system to ensure that older stock is used first.

Safe Handling and Weighing Procedures

Adherence to strict handling protocols is essential to prevent exposure and cross-contamination.

Protocol 3: Weighing and Aliquoting

-

Designated Area: Perform all weighing and aliquoting in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.

-

PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9]

-

Static Control: Use an anti-static gun or an ionized balance pan to minimize the dispersal of fine powders.

-

Cleaning: Thoroughly clean the balance and surrounding area after each use to prevent cross-contamination.

-

Solution Preparation: When preparing solutions, add the solid sulfonylpiperazine compound to the solvent slowly to avoid splashing.

Stability and Degradation Pathways

Understanding the potential degradation pathways of sulfonylpiperazine compounds is crucial for interpreting experimental results and for developing stable formulations.

Common Degradation Mechanisms

-

Oxidative Degradation: The piperazine nitrogen atoms can be oxidized, leading to the formation of N-oxides or ring-opened products.[4]

-

Hydrolytic Cleavage: The sulfonamide bond can undergo hydrolysis, particularly at extreme pH values, yielding the corresponding sulfonic acid and piperazine fragments.[3]

-

Photolytic Decomposition: UV light can induce the formation of reactive radical species, leading to a variety of degradation products.[5]

Caption: Factors leading to the degradation of sulfonylpiperazine compounds.

Analytical Methods for Stability Assessment

Regularly assessing the purity and stability of sulfonylpiperazine compounds is a critical component of quality control.

Protocol 4: Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of pharmaceutical compounds.[16]

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent sulfonylpiperazine compound from potential degradation products.

-

Initial Analysis: Upon receipt of the compound, perform an initial HPLC analysis to establish a baseline purity profile.

-

Time-Point Analysis: At regular intervals (e.g., 3, 6, 12 months), analyze a sample of the stored compound under the same HPLC conditions.

-

Data Comparison: Compare the chromatograms from each time point to the initial analysis. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Quantification: If significant degradation is observed, quantify the amount of the parent compound remaining to determine the rate of degradation.

Caption: Workflow for stability monitoring of sulfonylpiperazine compounds using HPLC.

Waste Disposal

All waste containing sulfonylpiperazine compounds must be disposed of in accordance with local, state, and federal regulations.

-

Solid Waste: Collect solid waste, including contaminated PPE and weighing paper, in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect liquid waste, such as unused solutions, in a labeled, sealed, and compatible hazardous waste container.

-

Incompatible Materials: Do not mix sulfonylpiperazine waste with incompatible chemicals. Consult the SDS for a list of incompatible materials.[17]

References

-

Dickson Data. (2022, July 26). Warehouse Storage Conditions for Pharmaceuticals. Retrieved from [Link]

-

Lui, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-115. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Retrieved from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2021). International Journal of Pharmaceutical Sciences Review and Research, 66(1), 132-137. Retrieved from [Link]

-

Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

LookChem. (n.d.). 57725-30-1 - 1-methyl-4-({4-[4-(propan-2-yl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperazine. Retrieved from [Link]

-

Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

-

Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

-

Centurion University of Technology and Management. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

-

Lin, L., et al. (2021). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 7(5), 1276-1285. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, June 5). Storage of Pharmaceuticals. Retrieved from [Link]

-

Eslami, A., et al. (2019). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Energy & Fuels, 33(4), 3366-3375. Retrieved from [Link]

-

Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 8540248. Retrieved from [Link]

-

Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

Gao, Y., et al. (2018). Degradation of sulfadiazine in water by a UV/O3 process: performance and degradation pathway. RSC Advances, 8(16), 8871-8881. Retrieved from [Link]

-

MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

-

American Pharmaceutical Review. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Chen, Y., et al. (2020). Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. Journal of Hazardous Materials, 390, 122154. Retrieved from [Link]

-

Baran, P. (2020, April 9). Heterocyclic Chemistry @Scripps: Lecture 1. YouTube. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isaacpub.org [isaacpub.org]

- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. csuohio.edu [csuohio.edu]

- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. tcichemicals.com [tcichemicals.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. upload.lsu.edu [upload.lsu.edu]

Probing the Pharmacological Landscape of Piperazine Derivatives: A Guide to Cell-Based Assays

Introduction: The Versatile Piperazine Scaffold